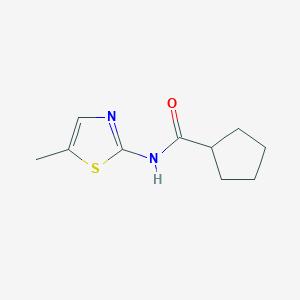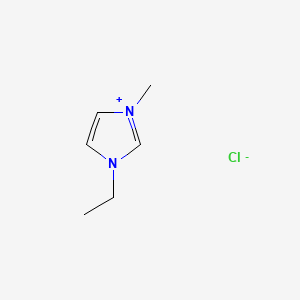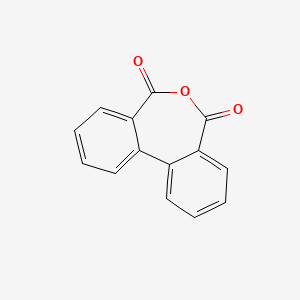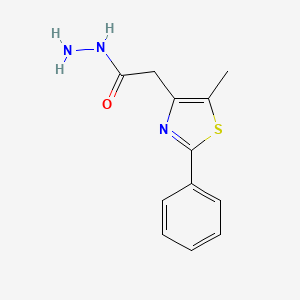
甲基丙烯酰氧乙基三甲基氯化铵
描述
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride, also known as (2-(Methacryloyloxy)ethyl)trimethylammonium chloride, is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
The exact mass of the compound (2-(Methacryloyloxy)ethyl)trimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality (2-(Methacryloyloxy)ethyl)trimethylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Methacryloyloxy)ethyl)trimethylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
涂料和油漆
METAC 广泛用于涂料和油漆的生产 . 它可以增强这些产品的耐久性和性能,赋予它们独特的特性,例如改善的附着力、耐候性和增强的颜色保持性。
塑料和橡胶生产
在塑料和橡胶工业中,METAC 用于改善最终产品的性能 . 它可以增强这些材料的柔韧性、韧性和耐热性,使其更适合各种应用。
皮革和化妆品
METAC 用于皮革工业的鞣制和整理工艺 . 在化妆品中,它用作调理剂,为产品提供光滑柔软的质地。
肥皂和清洁产品
在肥皂工业中,METAC 用作表面活性剂,有助于提高产品的清洁力 . 由于其抗菌特性,它也用于其他清洁产品。
造纸工业
抗菌水凝胶
METAC 已被用于构建具有增强抗菌活性的壳聚糖/聚(丙烯酰胺-[2-(甲基丙烯酰氧乙基)]三甲基氯化铵)双网络水凝胶 . 这些水凝胶对革兰氏阳性菌和革兰氏阴性菌具有优异的抗菌功效,这主要归因于 METAC 聚合物中季铵基团的存在 .
废水处理
上述复合水凝胶具有优异的机械性能和抗菌性能,在废水处理等各种应用中具有广阔的应用前景 .
有机硅化合物合成
METAC 用于合成有机硅化合物 . 这些化合物具有广泛的应用,包括用于生产密封剂、粘合剂和涂料。
作用机制
Target of Action
The primary target of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride is the bacterial cell surface . It has been shown to present antimicrobial properties against various types of bacteria, including Candida albicans .
Mode of Action
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride, being a cationic polymer, leads to bacterial death through a series of steps :
This mechanism is effective regardless of the types of bacteria .
Biochemical Pathways
The compound disrupts the cytoplasmic membrane of bacteria, leading to bacterial death . This disruption affects the normal functioning of the bacteria, thereby inhibiting their growth and proliferation .
Result of Action
The result of the action of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride is the death of bacteria. By disrupting the bacterial membrane, it causes the bacteria to lose their ability to maintain homeostasis and survive . This results in an effective antibacterial action .
生化分析
Biochemical Properties
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride plays a significant role in biochemical reactions due to its cationic nature. This compound interacts with negatively charged biomolecules such as nucleic acids and proteins. For instance, it can form electrostatic interactions with DNA, facilitating its use in gene delivery systems. Additionally, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can interact with enzymes like DNA polymerase, enhancing their activity in certain conditions .
Cellular Effects
The effects of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride has been shown to enhance cell adhesion and proliferation, making it useful in tissue engineering applications . It can also affect the expression of specific genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride exerts its effects through several mechanisms. It can bind to negatively charged regions on biomolecules, altering their conformation and activity. This binding can lead to enzyme activation or inhibition, depending on the context. Additionally, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride vary with different dosages in animal models. At low doses, it can enhance cellular functions such as proliferation and differentiation. At high doses, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can exhibit toxic effects, including cytotoxicity and apoptosis. Threshold effects have been observed, indicating that there is a critical concentration above which adverse effects become significant .
Metabolic Pathways
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can localize to the nucleus, where it interacts with DNA and regulatory proteins, affecting gene expression and cellular processes .
属性
IUPAC Name |
trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXZLALVWBDKH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26161-33-1, 33611-56-2 (Parent) | |
| Record name | Methacryloyloxyethyltrimethylammonium chloride homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26161-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3027586 | |
| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5039-78-1, 26161-33-1 | |
| Record name | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5039-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyquaternium 37 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026161331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(methacryloyloxy)ethyl]trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(TRIMETHYLAMMONIO)ETHYL METHACRYLATE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP88R88K3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Amino-4-(methoxymethyl)-6-methyl-2-thieno[2,3-b]pyridinyl]-(4-phenyl-1-piperazinyl)methanone](/img/structure/B1222290.png)
![8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1222293.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1222294.png)
![5-[(2-hydroxy-5-methylphenyl)-oxomethyl]-N,1-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-3-pyridinecarboxamide](/img/structure/B1222297.png)





![4-[2-[(4-Chlorophenyl)thio]ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1222309.png)
![3-[4-(5-Pentyl-2-pyridinyl)phenyl]acrylamide](/img/structure/B1222310.png)
![3-[2-(4-fluorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1222313.png)
![(E)-3-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B1222315.png)

